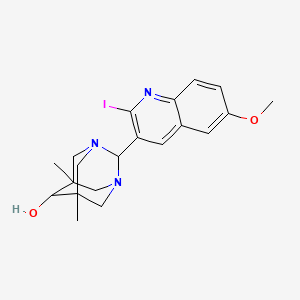
2,2-Difluorocyclohexane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluorocyclohexane-1-carbonitrile is a chemical compound with the molecular formula C7H9F2N . It has a molecular weight of 145.15 .
Molecular Structure Analysis
The molecular structure of 2,2-Difluorocyclohexane-1-carbonitrile consists of a cyclohexane ring with two fluorine atoms attached to the same carbon atom and a carbonitrile group attached to an adjacent carbon atom .科学的研究の応用
Organocatalysis and Synthesis of Heterocyclic Compounds
2,2-Difluorocyclohexane-1-carbonitrile is utilized in organocatalysis to synthesize heterocyclic compounds. For instance, the compound has been employed in the organocatalyzed synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles, using a tandem Michael addition-cyclization reaction. This process, facilitated by a cinchona alkaloid-derived thiourea catalyst, achieved moderate enantioselectivity, demonstrating its utility in creating enantioenriched structures (Ding & Zhao, 2010).
Carbon-Fluorine Bond Activation
The activation of carbon-fluorine bonds, which are among the strongest in organic chemistry, is a significant area of interest. Research involving compounds like 2,2-Difluorocyclohexane-1-carbonitrile has led to advancements in this field. For example, studies have shown the reactivity of certain complexes towards aromatic C-F bonds, indicating potential for CFC disposal methods and the development of new reactions for fluorinated substrates (Kraft, Lachicotte, & Jones, 2000).
Hydrodefluorination Catalysis
Efficient catalytic hydrodefluorination, converting carbon-fluorine to carbon-hydrogen bonds, represents a critical challenge due to the inertness of C-F bonds. The use of highly electrophilic silylium compounds supported by carborane has been reported to catalyze the hydrodefluorination of perfluoroalkyl groups under mild conditions, demonstrating the potential for modifying inert C-F bonds in environmentally benign ways (Douvris & Ozerov, 2008).
Synthesis of Fluorinated Building Blocks
The synthesis of gem-difluoromethylene building blocks through regioselective allylation of gem-difluorocyclopropanes has been explored, with 2,2-Difluorocyclohexane-1-carbonitrile derivatives reacting to afford 1,6-dienes. This method yields precursors for cyclic systems containing a gem-difluoromethylene moiety, illustrating the versatility of fluorinated compounds in organic synthesis (Munemori et al., 2014).
Advanced Material Synthesis
The compound is instrumental in the development of advanced materials, such as nitrogen-doped carbon nanotubes anchored on graphene substrates. A fast microwave technique using azobis(cyclohexanecarbonitrile) has been developed to produce these hierarchical nanostructures, showcasing the application of 2,2-Difluorocyclohexane-1-carbonitrile derivatives in creating novel nanomaterials for energy storage applications (Sridhar et al., 2015).
特性
IUPAC Name |
2,2-difluorocyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N/c8-7(9)4-2-1-3-6(7)5-10/h6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJPINRCFRGLSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C#N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorocyclohexane-1-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2886053.png)



amino}acetic acid](/img/structure/B2886061.png)



![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2886068.png)
![8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2886070.png)